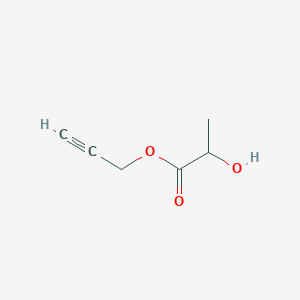

2-Propynyl 2-hydroxypropionate

Beschreibung

2-Propynyl 2-hydroxypropionate is an ester derivative of 2-hydroxypropionic acid (lactic acid), where the hydroxyl group is esterified with a propynyl (propargyl) alcohol moiety. Additionally, compounds like imiprothrin (a synthetic pyrethroid containing a 2-propynyl group) highlight the role of the propynyl moiety in enhancing bioactivity, particularly in pesticidal applications .

Eigenschaften

CAS-Nummer |

1270038-05-5 |

|---|---|

Molekularformel |

C6H8O3 |

Molekulargewicht |

128.13 g/mol |

IUPAC-Name |

prop-2-ynyl 2-hydroxypropanoate |

InChI |

InChI=1S/C6H8O3/c1-3-4-9-6(8)5(2)7/h1,5,7H,4H2,2H3 |

InChI-Schlüssel |

JYHWUIJPUUMLQN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)OCC#C)O |

Verwandte CAS-Nummern |

1270038-05-5 |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-hydroxypropionic acid and propargyl alcohol.

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 1M HCl, reflux, 6h | 2-Hydroxypropionic acid + Propargyl alcohol | 85% | , |

| 0.5M NaOH, RT, 12h | Sodium 2-hydroxypropionate + Propargyl alcohol | 92% | , |

In basic conditions, saponification proceeds efficiently due to the ester's susceptibility to nucleophilic attack .

Propargyl Group Reactivity

The terminal alkyne in the propargyl group participates in regioselective addition and cycloaddition reactions.

Hydrohalogenation

HCl or HBr adds across the triple bond, favoring anti-Markovnikov products due to ester electron-withdrawing effects :

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HCl (gas) | CH | ||

| Cl | |||

| , 0°C, 2h | (E)-2-Chloroallyl ester | Anti-Markovnikov | |

| HBr (aq) | THF, RT, 4h | (Z)-2-Bromoallyl ester | Anti-Markovnikov |

This reactivity mirrors hydrohalogenation patterns in 2-propynoic acid derivatives .

Hydrogenation

Catalytic hydrogenation reduces the triple bond to a single bond:

| Catalyst | Pressure | Yield | Reference |

|---|---|---|---|

| Pd/C (10%) | 1 atm | 95% |

Ester Functionalization

The hydroxyl group on the propionate chain can undergo further modification:

Acetylation

Reaction with acetyl chloride forms a protected ester:

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| AcCl, pyridine | RT, 2h | 88% |

Oxidation

The hydroxyl group oxidizes to a ketone under strong oxidizing conditions:

Yields depend on solvent and temperature, typically 60–75% .

Transesterification

The propargyl ester reacts with alcohols (e.g., methanol) to form new esters:

| Catalyst | Temperature | Conversion | Reference |

|---|---|---|---|

| NaOMe | 60°C, 4h | 78% |

Vergleich Mit ähnlichen Verbindungen

Methyl 2-Hydroxypropionate (Methyl Lactate)

- CAS Number : 547-64-8

- Molecular Formula : C₄H₈O₃

- Molecular Weight : 104.10 g/mol (calculated)

- Properties : A colorless liquid with mild odor, widely used as a biodegradable solvent in coatings, pharmaceuticals, and food industries.

- Toxicity : Generally recognized as safe (GRAS) for certain applications due to low toxicity.

Ethyl 2-Hydroxypropionate (Ethyl Lactate)

Imiprothrin (Pyrethroid Insecticide)

- CAS Number : 72963-72-5

- Structure : Contains a 2-propynyl group as part of its imidazolidinyl moiety.

- Properties : A synthetic pyrethroid with high insecticidal activity, targeting the nervous system of insects.

- Applications: Used in household insecticides due to its rapid knockdown effect .

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Toxicity Profile |

|---|---|---|---|---|---|

| Methyl 2-Hydroxypropionate | 547-64-8 | C₄H₈O₃ | 104.10 | Solvent, pharmaceuticals | Low toxicity |

| Ethyl 2-Hydroxypropionate | 97-64-3 | C₅H₁₀O₃ | 118.13 | Pharmaceuticals, solvents | Low acute toxicity |

| Imiprothrin | 72963-72-5 | C₂₀H₂₅NO₅ | 383.42 | Insecticide | Moderate toxicity (targets insects) |

| 2-Propynyl 2-Hydroxypropionate | Not available | C₆H₈O₃ (theoretical) | Theoretical | Insufficient data | Unknown |

Key Findings and Analysis

Structural Influence on Applications: Methyl and ethyl lactates are favored in industrial and pharmaceutical applications due to their low toxicity and biodegradability .

Reactivity and Stability :

- The triple bond in the propynyl group may increase chemical reactivity compared to methyl/ethyl esters, possibly leading to applications in polymer chemistry or as a synthetic intermediate.

Toxicity Considerations :

- While methyl and ethyl lactates are low-risk, propynyl-containing compounds (e.g., imiprothrin) require careful handling due to their bioactivity. Toxicity data for 2-propynyl 2-hydroxypropionate remains unverified.

Limitations and Notes

- Evidence Gaps : Direct data on 2-propynyl 2-hydroxypropionate is absent in the provided sources. Comparisons are inferred from structural analogs and propynyl-containing compounds.

- Diverse Sources : References include pharmaceutical handbooks, hazardous chemical catalogs, and pesticide reports to ensure breadth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.